molecular formula C9H10F2N2O B8330364 2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-YL)pyrazine

2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-YL)pyrazine

Cat. No.: B8330364
M. Wt: 200.19 g/mol
InChI Key: LKUNBCKPUBIUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-YL)pyrazine is a useful research compound. Its molecular formula is C9H10F2N2O and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10F2N2O

Molecular Weight

200.19 g/mol

IUPAC Name

2-fluoro-3-(4-fluorooxan-4-yl)pyrazine

InChI

InChI=1S/C9H10F2N2O/c10-8-7(12-3-4-13-8)9(11)1-5-14-6-2-9/h3-4H,1-2,5-6H2

InChI Key

LKUNBCKPUBIUEJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=NC=CN=C2F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-(3-fluoropyrazin-2-yl)tetrahydro-2H-pyran-4-ol (0.4 g, 2.018 mmol) in CH2Cl2 (6.73 mL) was cooled to 0° C. DAST (0.533 mL, 4.04 mmol) was added to the reaction mixture dropwise and the resulting mixture was allowed to stir at 0° C. for 2 hr. A solution of saturated sodium carbonate was added dropwise to the reaction mixture at 0° C. to quench the reaction. The heterogeneous mixture was stirred vigorously for 1 hr to ensure complete quenching. Mixture was transferred to a separatory funnel and the layers were separated after addition of more DCM and saturated bicarbonate solution. The organic layer was dried over magnesium sulfate and rotovapped to remove the volatile solvent.
Name
4-(3-fluoropyrazin-2-yl)tetrahydro-2H-pyran-4-ol
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
6.73 mL
Type
solvent
Reaction Step One
Name
Quantity
0.533 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-(3-fluoropyrazin-2-yl)tetrahydro-2H-pyran-4-ol (0.123 g, 0.621 mmol) in DCM (2 mL) cooled to 0° C. was added dropwise dast (0.164 mL, 1.241 mmol). The resulting mixture was stirred for 2 hr. Reaction was quenched with dropwise addition of saturated NaHCO3 solution and back extracted with DCM to produce product.
Name
4-(3-fluoropyrazin-2-yl)tetrahydro-2H-pyran-4-ol
Quantity
0.123 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.164 mL
Type
reactant
Reaction Step Two

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